1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one is a synthetic organic compound characterized by a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group at the nitrogen atom. The compound’s molecular formula is C13H14ClF N, and it features a carbonyl group attached to the piperidine, contributing to its reactivity and biological activity. The presence of halogen atoms (chlorine and fluorine) in the aromatic ring enhances its lipophilicity and potential interactions with biological targets.
The specific mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one is unknown at this time. Since its application is mentioned in proteomics research [], it is possible that the molecule might interact with proteins or enzymes. However, further investigation is needed to elucidate its specific biological target(s) and mode of action.
The chemical behavior of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one can be explored through various reactions:
Research indicates that 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one exhibits significant biological activities. It has been identified as an inhibitor of ACK1 (also known as TNK2), a tyrosine kinase implicated in various signaling pathways related to cancer and other diseases. The compound shows promising inhibitory effects, with certain derivatives displaying low nanomolar IC50 values, indicating high potency against this target .
Several methods have been developed for synthesizing 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one:
The applications of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one are primarily in medicinal chemistry:
Interaction studies have focused on understanding how 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one binds to its biological targets. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate binding affinities and modes of action. These studies reveal that the compound forms critical hydrogen bonds and hydrophobic interactions within the active site of ACK1, contributing to its inhibitory effects .
Several compounds share structural similarities with 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(4-fluorobenzyl)piperidin-4-one | Fluorobenzyl group instead of chlorofluorobenzyl | Potentially similar ACK1 inhibition |
| 3-(2-Chloro-6-fluorobenzyl)piperidin | Different position of substitution on piperidine | Varies; specific activity not well-studied |
| N-(2-Chlorophenyl)piperidin-4-one | Lacks fluorine substitution | May show different pharmacological profiles |
| 1-(4-Fluorobenzyl)piperidin-4-one | Fluorine at para position | Different target interaction |
The uniqueness of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one lies in its specific combination of chlorine and fluorine substituents, which may enhance its selectivity and potency against ACK1 compared to other similar compounds.
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one (CAS: 1082545-19-4) is a heterocyclic organic compound featuring a piperidin-4-one core substituted with a 2-chloro-6-fluorobenzyl group at the nitrogen atom. Its molecular formula is $$ \text{C}{12}\text{H}{13}\text{ClFNO} $$, with a molecular weight of 241.69 g/mol. The compound’s structure combines a rigid piperidine ring with a halogenated aromatic moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis.
The compound first emerged in synthetic chemistry literature around the early 2010s, coinciding with advancements in piperidine derivative synthesis. Early methods involved alkylation of piperidin-4-one precursors with halogenated benzyl halides. A 2023 study demonstrated its synthesis via α-imino rhodium carbene-initiated cascade reactions, achieving yields >90%. Its discovery aligns with the growing interest in halogenated piperidines for drug discovery, particularly in kinase inhibitor development.
This compound has gained prominence as a precursor for ACK1/TNK2 tyrosine kinase inhibitors, which are critical in oncology research. Its structural flexibility allows for functionalization at the ketone and aromatic positions, enabling the creation of diverse bioactive analogs. Recent proteomics studies highlight its utility in designing targeted molecular probes.
This review focuses on the compound’s synthesis, structural properties, and applications in organic synthesis. Excluded are pharmacological data, safety profiles, and dosage-related information. Source limitations include the absence of long-term stability studies and industrial-scale production metrics.